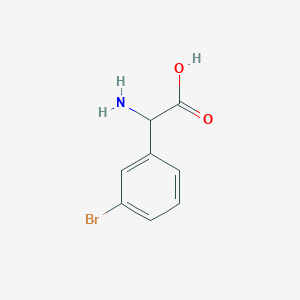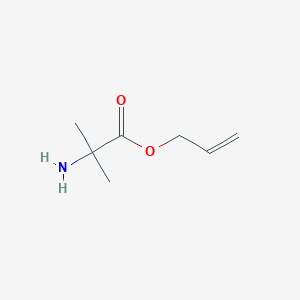
2-amino-2-(3-bromophenyl)acetic Acid
Vue d'ensemble
Description
L'acide 2-amino-2-(3-bromophényl)acétique est un composé organique de formule moléculaire C8H8BrNO2. Il s'agit d'un dérivé de l'acide phénylacétique, où le cycle phényle est substitué par un atome de brome en position 3 et un groupe amino en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-amino-2-(3-bromophényl)acétique peut être réalisée par plusieurs méthodes. Une approche courante implique la bromation de l'acide phénylacétique suivie d'une amination. La réaction implique généralement l'utilisation de brome ou de N-bromosuccinimide (NBS) comme agent bromant et d'ammoniac ou d'une amine comme source du groupe amino .
Méthodes de production industrielle
La production industrielle de l'acide 2-amino-2-(3-bromophényl)acétique peut impliquer des processus de bromation et d'amination à grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-amino-2-(3-bromophényl)acétique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir l'atome de brome en un atome d'hydrogène, produisant des dérivés de l'acide phénylacétique.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium (NaN3) et les thiols (RSH) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés oxo de l'acide 2-amino-2-(3-bromophényl)acétique.
Réduction : Dérivés de l'acide phénylacétique.
Substitution : Divers dérivés substitués de l'acide phénylacétique en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L'acide 2-amino-2-(3-bromophényl)acétique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif en synthèse organique et comme précurseur de la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-amino-2-(3-bromophényl)acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, tandis que l'atome de brome peut participer à des liaisons halogènes. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
2-Amino-2-(3-bromophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-amino-2-(3-bromophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-bromo-2-phénylacétique : Structure similaire, mais sans le groupe amino.
Acide 4-bromophénylacétique : L'atome de brome est en position 4 au lieu de la position 3.
Acide 2-(2-bromophényl)acétique : L'atome de brome est en position 2 sur le cycle phényle
Unicité
L'acide 2-amino-2-(3-bromophényl)acétique est unique en raison de la présence à la fois du groupe amino et du substituant brome sur le squelette de l'acide phénylacétique. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
IUPAC Name |
2-amino-2-(3-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPMYLPJAVQUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396791 | |
| Record name | 2-amino-2-(3-bromophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79422-73-4 | |
| Record name | α-Amino-3-bromobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79422-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-2-(3-bromophenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amino(3-bromophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)

![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)



